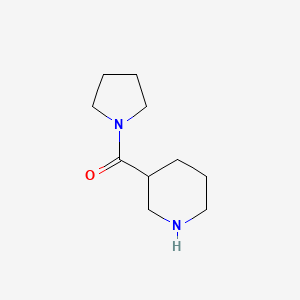
Piperidin-3-yl(pyrrolidin-1-yl)methanone
Vue d'ensemble
Description
Piperidin-3-yl(pyrrolidin-1-yl)methanone, also known as P3PM, is a novel compound found in a variety of synthetic and natural sources. It is a cyclic ketone with a bicyclic structure, consisting of a piperidine ring fused to a pyrrolidine ring. P3PM has been used in a number of scientific applications, including drug discovery, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
Piperidin-3-yl(pyrrolidin-1-yl)methanone derivatives, specifically as dipeptidyl peptidase IV inhibitors, have been extensively studied for their metabolism, excretion, and pharmacokinetics. One such compound, PF-00734200, showed promise in phase 3 trials for treating type 2 diabetes. Its disposition was examined in rats, dogs, and humans, revealing significant insights into its absorption, metabolism, and elimination pathways (Sharma et al., 2012).
Synthesis Challenges and Methodologies
The synthesis of heterocycles containing both piperidine and pyridine rings, including Piperidin-3-yl(pyrrolidin-1-yl)methanone, poses significant challenges. Researchers have developed methods to overcome these challenges, such as the six-step synthesis from D-pyroglutaminol, demonstrating the compound's potential in organic synthesis applications (Zhang et al., 2020).
Antileukemic Activity
Certain derivatives of Piperidin-3-yl(pyrrolidin-1-yl)methanone have shown promising antileukemic activity. For example, specific compounds with modifications at the N-terminal of the piperidine exhibited significant antiproliferative activity against human leukemia cells, indicating their potential in cancer treatment (Vinaya et al., 2011).
Antimicrobial Properties
Some Piperidin-3-yl(pyrrolidin-1-yl)methanone oxime derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. This research highlights the potential of these compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Structural and Theoretical Studies
The crystal structure and molecular interactions of Piperidin-3-yl(pyrrolidin-1-yl)methanone derivatives have been extensively studied, providing insights into their potential pharmacological applications. These studies include analysis of their thermal properties, molecular interactions, and structural characteristics (Karthik et al., 2021).
Selective Agonist and Antagonist Activities
Compounds containing Piperidin-3-yl(pyrrolidin-1-yl)methanone structure have been evaluated for their selective agonist and antagonist activities in various receptors, indicating their potential in drug discovery for treating different disorders. For example, certain derivatives have shown activity as TRPV4 channel antagonists, useful in pain treatment (Tsuno et al., 2017).
Crystal Structure Analysis
The crystal structure of various Piperidin-3-yl(pyrrolidin-1-yl)methanone derivatives has been a subject of interest, revealing insights into their potential pharmacological properties and intermolecular interactions. These studies are crucial for understanding the compound's physical and chemical characteristics (Murray et al., 2014).
Potential in Antidepressant Development
Research into Piperidin-3-yl(pyrrolidin-1-yl)methanone derivatives has also extended into the field of mental health, with some compounds being identified as potent, orally active 5-HT1A receptor agonists with significant antidepressant potential (Vacher et al., 1999).
Interaction with CB1 Cannabinoid Receptor
Detailed studies have been conducted on the molecular interaction of Piperidin-3-yl(pyrrolidin-1-yl)methanone derivatives with the CB1 cannabinoid receptor. Such research is vital in understanding the therapeutic potential of these compounds in treatments involving the endocannabinoid system (Shim et al., 2002).
Propriétés
IUPAC Name |
piperidin-3-yl(pyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(12-6-1-2-7-12)9-4-3-5-11-8-9/h9,11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOUVOLDCHVMBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383319 | |
| Record name | (Piperidin-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-3-yl(pyrrolidin-1-yl)methanone | |
CAS RN |
35090-94-9 | |
| Record name | (Piperidin-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 35090-94-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)








![[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol](/img/structure/B1351034.png)

